- Catalyst for aromatic or vinylic C-O, C-N, and C-C bond formation, World Intellectual Property Organization, , ,

Cas no 96557-30-1 (2-(2-bromophenyl)acetaldehyde)

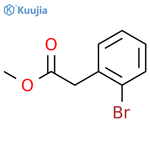

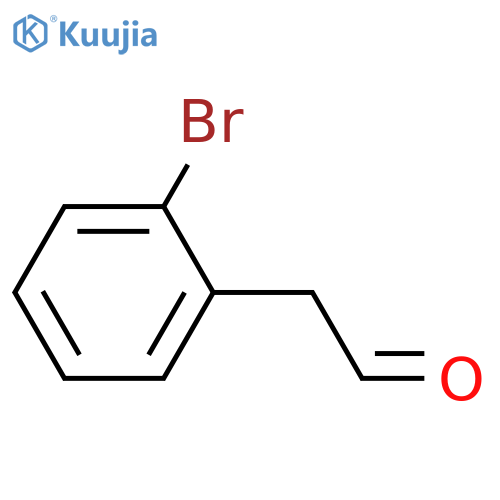

2-(2-bromophenyl)acetaldehyde structure

Productnaam:2-(2-bromophenyl)acetaldehyde

CAS-nummer:96557-30-1

MF:C8H7BrO

MW:199.044581651688

MDL:MFCD02261726

CID:860335

PubChem ID:11424180

2-(2-bromophenyl)acetaldehyde Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-(2-bromophenyl)acetaldehyde

- (2-Bromophenyl)acetaldehyde

- 1-Bromo-2-(formylmethyl)benzene

- 2-Bromobenzeneacetaldehyde

- Benzeneacetaldehyde,2-bromo

- 2-Bromobenzeneacetaldehyde (ACI)

- Benzeneacetaldehyde, 2-bromo-

- 96557-30-1

- F8883-7724

- DB-080430

- 2-Bromobenzeneacetaldehyde; 1-Bromo-2-(formylmethyl)benzene;

- A1-15200

- 2-(2-bromophenyl) acetaldehyde

- SCHEMBL166137

- 2-(2-bromophenyl)acetaldehyde, AldrichCPR

- EN300-123468

- (2-Bromo-phenyl)-acetaldehyde

- AXBFWAWZAFWFQW-UHFFFAOYSA-N

- Z1183459130

- BS-50570

- DTXSID20465415

- (2-Bromophenyl)acetaldehyde, >90%

- W16824

- AKOS013283562

- CS-0038248

- 2-bromophenyl acetaldehyde

-

- MDL: MFCD02261726

- Inchi: 1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2

- InChI-sleutel: AXBFWAWZAFWFQW-UHFFFAOYSA-N

- LACHT: O=CCC1C(Br)=CC=CC=1

Berekende eigenschappen

- Exacte massa: 197.96800

- Monoisotopische massa: 197.96803g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 10

- Aantal draaibare bindingen: 2

- Complexiteit: 114

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 2

- Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

- Dichtheid: 1.466

- Kookpunt: 262.1 °C at 760 mmHg

- Vlampunt: 95.8 °C

- PSA: 17.07000

- LogboekP: 2.19050

2-(2-bromophenyl)acetaldehyde Beveiligingsinformatie

- Code gevarencategorie: 22

-

Identificatie van gevaarlijk materiaal:

2-(2-bromophenyl)acetaldehyde Douanegegevens

- HS-CODE:2913000090

- Douanegegevens:

China Customs Code:

2913000090Overview:

2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-(2-bromophenyl)acetaldehyde Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123468-10.0g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 10.0g |

$4007.0 | 2025-03-21 | |

| Life Chemicals | F8883-7724-10g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95%+ | 10g |

$3850.0 | 2023-11-21 | |

| eNovation Chemicals LLC | Y1054509-1g |

Benzeneacetaldehyde, 2-bromo- |

96557-30-1 | 95+% | 1g |

$505 | 2024-06-06 | |

| TRC | B684925-250mg |

(2-Bromophenyl)acetaldehyde, >90% |

96557-30-1 | 250mg |

$ 178.00 | 2023-09-08 | ||

| Life Chemicals | F8883-7724-1g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95%+ | 1g |

$480.0 | 2023-11-21 | |

| TRC | B684925-2.5g |

(2-Bromophenyl)acetaldehyde, >90% |

96557-30-1 | 2.5g |

$ 1384.00 | 2023-09-08 | ||

| Alichem | A019110678-25g |

(2-Bromophenyl)acetaldehyde |

96557-30-1 | 95% | 25g |

$2556.72 | 2023-08-31 | |

| Enamine | EN300-123468-1.0g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 1.0g |

$495.0 | 2025-03-21 | |

| Enamine | EN300-123468-0.1g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 0.1g |

$171.0 | 2025-03-21 | |

| Enamine | EN300-123468-1000mg |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 1000mg |

$495.0 | 2023-10-02 |

2-(2-bromophenyl)acetaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 2 h, -78 °C

1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt

1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetone , Water ; 1.3 min, 0 °C

1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Referentie

- Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium Salts, Journal of the American Chemical Society, 2012, 134(30), 12466-12469

Productiemethode 3

Reactievoorwaarden

Referentie

- A new method for the preparation of 3-alkoxy- and 3-hydroxy-3,4-dihydro-1H-2-benzopyrans, Archiv der Pharmazie (Weinheim, 1990, 323(8), 493-9

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 min, 25 °C

1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C

1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C

Referentie

- Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene Derivatives, Synthetic Communications, 2010, 40(23), 3452-3466

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran

1.2 Reagents: Ammonium chloride

1.3 Solvents: Diethyl ether

1.4 Reagents: Formic acid Solvents: Dichloromethane

1.5 Solvents: Water

1.6 Solvents: Dichloromethane

1.2 Reagents: Ammonium chloride

1.3 Solvents: Diethyl ether

1.4 Reagents: Formic acid Solvents: Dichloromethane

1.5 Solvents: Water

1.6 Solvents: Dichloromethane

Referentie

- A Novel Straightforward Synthesis of Enantiopure Tetrahydroisoquinoline Alkaloids, Journal of Organic Chemistry, 2001, 66(1), 243-250

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 45 min, 0 °C

1.2 10 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux

1.2 10 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux

Referentie

- One-Pot Synthesis of Aminoenone via Direct Reaction of the Chloroalkyl Enone with NaN3 - Rapid Access to Polycyclic Alkaloids, Journal of Organic Chemistry, 2010, 75(15), 5289-5295

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 5 h, rt

Referentie

- Copper(I)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones, Organic Chemistry Frontiers, 2022, 9(20), 5544-5550

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 15 h, rt

Referentie

- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene

Referentie

- Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings, Journal of Organic Chemistry, 2002, 67(16), 5553-5566

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 24 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux

1.2 0 °C; 24 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux

Referentie

- Indoles Synthesized from Amines via Copper Catalysis, Organic Letters, 2013, 15(7), 1666-1669

Productiemethode 11

Reactievoorwaarden

1.1 Solvents: Dichloromethane

Referentie

- Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses, 1996, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt

1.2 1 h, rt

1.2 1 h, rt

Referentie

- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloids, Tetrahedron, 2013, 69(42), 8914-8920

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C

1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt

1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt

Referentie

- Intramolecular Anti-Carbolithiation of Alkynes: Stereo-Directing Effect of Lithium-Coordinating Substituents, European Journal of Organic Chemistry, 2022, 2022(2),

Productiemethode 14

Reactievoorwaarden

1.1 180 - 250 °C

Referentie

- Synthesis of 1'-(carbo-t-butoxy) spiro[isochroman-1,4'-piperidinyl]-3-carboxylic acid, Chemistry Journal, 2012, 2(3), 111-117

Productiemethode 15

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran , Water

Referentie

- Studies on the development of synthetic routes to enediynes, 1997, , 58(10),

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt

Referentie

- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,

2-(2-bromophenyl)acetaldehyde Raw materials

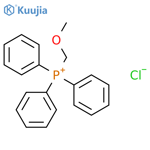

- (Methoxy)methyltriphenylphosphonium Chloride

- methoxycarbonyl methyl carbonate

- Methyl 2-(2-bromophenyl)acetate

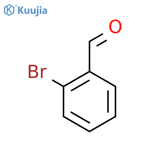

- 2-Bromobenzaldehyde

- 3-(2-Bromophenyl)oxirane-2-carboxylic acid

- Benzene, 1-bromo-2-(2-methoxyethenyl)-, (E)- (9CI)

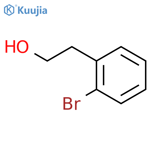

- 2-(2-bromophenyl)ethan-1-ol

- Benzene, 1-bromo-2-(2-nitroethyl)-

2-(2-bromophenyl)acetaldehyde Preparation Products

2-(2-bromophenyl)acetaldehyde Gerelateerde literatuur

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

Related Articles

-

Hordenine: Een Verkenning van zijn Chemische en Biofarmaceutische Eigenschappen Productintroductie: ……Jun 19, 2025

-

De Toepassing van 5-Methylfurfural in de Chemische Biofarmacie 5-Methylfurfural (5-MF), een veelzijd……Jun 19, 2025

-

1-Boc-3-hydroxypiperidine: Een sleutelcomponent in chemische biofarmacie De synthese van farmaceutis……Jun 19, 2025

-

Raney-Ni: Een Krachtig Hulpmiddel in de Chemische Biofarmacie Raney-nikkel, vaak aangeduid als Raney……Jun 19, 2025

-

Nieuwe ontwikkelingen rondom 5-methyl-1,3,4-thiadiazole-2-thiol in chemische biofarmacie Nieuw……Jun 19, 2025

96557-30-1 (2-(2-bromophenyl)acetaldehyde) Gerelateerde producten

- 2172576-49-5(3-(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}ethoxy)propanoic acid)

- 171626-01-0(1-(3-methylfuran-2-yl)prop-2-en-1-ol)

- 434323-17-8(BENZENE, 1,3,5-TRIS(BROMOMETHYL)-2,4,6-TRIMETHOXY-)

- 1904320-72-4((2,5-Dimethylfuran-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone)

- 186805-79-8(3,5-Dichloro-4-(Phenylmethoxy)Phenol)

- 49559-41-3(2-Cyanobenzo[d]oxazole-5-carboxylic acid)

- 1220030-38-5(N-(3-Ethoxypropyl)-4-piperidinecarboxamidehydrochloride)

- 2157688-97-4(2-(2,2-difluoropropoxy)pyrimidin-5-amine)

- 898796-63-9(6-(3-Chlorophenyl)pyridine-3-carbaldehyde)

- 7673-94-1(1,3-benzothiazole-6,7-diamine)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde

Zuiverheid:99%/99%

Hoeveelheid:250mg/1g

Prijs ($):202.0/469.0